molecular formula C4H9IN2S B2763905 3-methyl-1,3-thiazolidin-2-imine Hydroiodide CAS No. 33918-09-1

3-methyl-1,3-thiazolidin-2-imine Hydroiodide

Cat. No.: B2763905
CAS No.: 33918-09-1
M. Wt: 244.09
InChI Key: YBQSXVIUCDNVNV-UHFFFAOYSA-N
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Description

3-methyl-1,3-thiazolidin-2-imine Hydroiodide is a chemical compound with the molecular formula C4H9IN2S and a molecular weight of 244.1 g/mol . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide typically involves the reaction of 3-methyl-1,3-thiazolidin-2-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methyl-1,3-thiazolidin-2-imine+Hydroiodic Acid3-methyl-1,3-thiazolidin-2-imine Hydroiodide\text{3-methyl-1,3-thiazolidin-2-imine} + \text{Hydroiodic Acid} \rightarrow \text{this compound} 3-methyl-1,3-thiazolidin-2-imine+Hydroiodic Acid→3-methyl-1,3-thiazolidin-2-imine Hydroiodide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,3-thiazolidin-2-imine Hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-methyl-1,3-thiazolidin-2-imine Hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-3-methylthiazolidine Hydroiodide
  • 3-methyl-thiazolidin-2-ylideneamine Hydroiodide
  • 3-methyl-thiazolidin-2-one-imine Hydroiodide

Uniqueness

3-methyl-1,3-thiazolidin-2-imine Hydroiodide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1,3-thiazolidin-2-imine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQSXVIUCDNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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